molecular formula C7H13NO B062912 2-Aminobicyclo[2.2.1]heptan-7-ol CAS No. 174600-69-2

2-Aminobicyclo[2.2.1]heptan-7-ol

Cat. No. B062912
CAS RN: 174600-69-2
M. Wt: 127.18 g/mol
InChI Key: HGAOPEUSALYBOV-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.1]heptan-7-ol, also known as norbornanol, is a bicyclic compound with an amine group and an alcohol group. It has a unique molecular structure that makes it an interesting target for synthetic chemists and a promising candidate for various scientific applications.2.1]heptan-7-ol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[2.2.1]heptan-7-ol is not fully understood. However, it is believed to act as a chiral auxiliary by coordinating with the substrate and directing the reaction towards the desired stereochemistry. The amine group and alcohol group of the compound can also act as hydrogen bond donors and acceptors, which can enhance the selectivity and efficiency of the reaction.
Biochemical and Physiological Effects:
2-Aminobicyclo[2.2.1]heptan-7-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. It has also been used as a chiral auxiliary in the synthesis of various pharmaceuticals and natural products.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Aminobicyclo[2.2.1]heptan-7-ol as a chiral auxiliary in lab experiments include its high purity, high yield, and excellent selectivity. It is also relatively easy to synthesize and handle. The limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on 2-Aminobicyclo[2.2.1]heptan-7-ol. One direction is to explore its potential applications in the synthesis of new chiral compounds. Another direction is to develop new methods for the synthesis of the compound that are more cost-effective and environmentally friendly. Additionally, the biochemical and physiological effects of the compound can be further studied to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-Aminobicyclo[2.2.1]heptan-7-ol can be achieved through various methods. One of the most commonly used methods is the reductive amination of norbornanone with ammonia and sodium borohydride. This method yields a high purity and high yield of the compound. Another method involves the reduction of norbornene with lithium aluminum hydride followed by the reaction with hydroxylamine hydrochloride. This method also yields a high purity and high yield of the compound.

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptan-7-ol has been extensively studied for its various scientific research applications. One of the most promising applications is in the field of asymmetric synthesis. The unique molecular structure of 2-Aminobicyclo[2.2.1]heptan-7-ol makes it an excellent chiral auxiliary for various asymmetric reactions. It has been used in the synthesis of various chiral compounds, such as chiral amino acids, chiral lactones, and chiral alcohols.

properties

CAS RN

174600-69-2

Product Name

2-Aminobicyclo[2.2.1]heptan-7-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-aminobicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C7H13NO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3,8H2

InChI Key

HGAOPEUSALYBOV-UHFFFAOYSA-N

SMILES

C1CC2C(CC1C2O)N

Canonical SMILES

C1CC2C(CC1C2O)N

synonyms

Bicyclo[2.2.1]heptan-7-ol, 2-amino- (9CI)

Origin of Product

United States

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